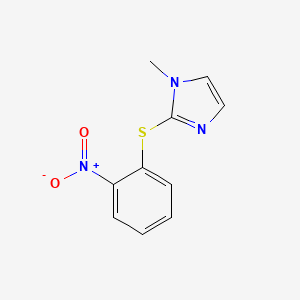
1-Methyl-2-(2-nitrophenyl)sulfanylimidazole
Overview
Description
1-Methyl-2-(2-nitrophenyl)sulfanylimidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 1-position and a 2-nitrophenylthio group at the 2-position. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(2-nitrophenyl)sulfanylimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrothiophenol with 1-methylimidazole in the presence of a suitable base and solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(2-nitrophenyl)sulfanylimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of 1-Methyl-2-[(2-aminophenyl)thio]-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-(2-nitrophenyl)sulfanylimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-Methyl-2-(2-nitrophenyl)sulfanylimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The imidazole ring can also bind to metal ions or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Lacks the nitrophenylthio group, making it less reactive in certain biological contexts.
2-Nitrothiophenol: Contains the nitro and thiophenol groups but lacks the imidazole ring, limiting its biological activity.
2-Methyl-4-nitroimidazole: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties
Uniqueness
1-Methyl-2-(2-nitrophenyl)sulfanylimidazole is unique due to the combination of the imidazole ring and the nitrophenylthio group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H9N3O2S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
1-methyl-2-(2-nitrophenyl)sulfanylimidazole |
InChI |
InChI=1S/C10H9N3O2S/c1-12-7-6-11-10(12)16-9-5-3-2-4-8(9)13(14)15/h2-7H,1H3 |
InChI Key |
CGRSQJHPAIOJOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2=CC=CC=C2[N+](=O)[O-] |
solubility |
= [ug/mL] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














